molecular formula C18H21ClN2O2S B501616 1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 681844-41-7

1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B501616
CAS No.: 681844-41-7
M. Wt: 364.9g/mol
InChI Key: MMURZHGINHMOIM-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a 4-methylphenylsulfonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methylphenylamine and 4-methylbenzenesulfonyl chloride.

    Formation of Intermediate: The 3-chloro-4-methylphenylamine is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form an intermediate sulfonamide.

    Cyclization: The intermediate sulfonamide is then subjected to cyclization with piperazine under appropriate reaction conditions, such as elevated temperature and the presence of a suitable solvent like dichloromethane or toluene.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, elevated temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions, inert atmosphere.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes, enzyme activities, and receptor binding. It serves as a tool compound to elucidate molecular mechanisms in biological systems.

    Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex molecules

    Industrial Applications: The compound may find applications in the development of specialty chemicals, agrochemicals, and materials science. Its chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Receptor Binding: The compound can bind to specific receptors, such as G-protein-coupled receptors (GPCRs) or ion channels, modulating their activity and influencing cellular signaling pathways.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways and biochemical processes.

    DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription, which can result in cytotoxic effects on cancer cells.

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine: This compound lacks the methyl group on the phenyl ring, which may influence its pharmacological properties and reactivity.

    1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine: This compound lacks the chloro group, which may affect its binding affinity to molecular targets and its overall biological activity.

    1-(3-Chloro-4-methylphenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine: This compound contains an additional chloro group, which may enhance its potency and selectivity for certain biological targets.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-14-3-7-17(8-4-14)24(22,23)21-11-9-20(10-12-21)16-6-5-15(2)18(19)13-16/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMURZHGINHMOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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